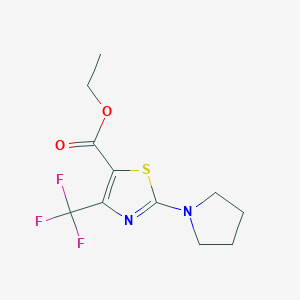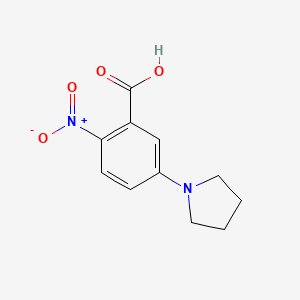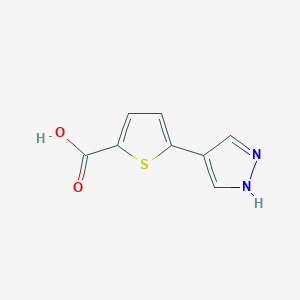
Cysteine sulfinic acid
Overview
Description
3-Sulfinoalanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Sulfinoalanine is a natural product found in Homo sapiens with data available.
Mechanism of Action
- Its primary targets include:
- Proteins : CSA can react with endogenous or exogenous electrophiles, forming covalent bonds with proteins. These modifications alter cellular states and functions .
- Enzymes : CSA interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenases and cysteine sulfinic acid decarboxylase .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Understanding CSA’s multifaceted role can aid in developing novel cancer therapies and enhancing our comprehension of tumor biology . 🌟
Biochemical Analysis
Biochemical Properties
Cysteine sulfinic acid plays a crucial role in biochemical reactions, particularly in the metabolism of cysteine. It is formed from cysteine through the action of the enzyme cysteine dioxygenase. This compound is further decarboxylated by sulfinoalanine decarboxylase to form hypotaurine, which is then oxidized to taurine by hypotaurine dehydrogenase . Proteins containing this compound residues are substrates for this compound reductase . Additionally, this compound is found at the active site of some nitrile hydratases .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of oxidative stress responses and redox signaling. The oxidation of cysteine thiols to this compound is a reversible post-translational modification that can affect protein function and stability . This compound also plays a role in the synthesis of taurine, which is important for cellular osmoregulation and antioxidant defense .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is formed by the oxidation of cysteine by cysteine dioxygenase, which catalyzes the addition of molecular oxygen to cysteine, resulting in the formation of this compound . This compound can undergo further oxidation or reduction, influencing the redox state of the cell and modulating the activity of redox-sensitive proteins . Additionally, this compound can act as a substrate for enzymes such as sulfinoalanine decarboxylase, leading to the production of hypotaurine and taurine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo further oxidation to form cysteine sulfonic acid . Long-term studies have shown that this compound can influence cellular function by modulating redox signaling pathways and affecting protein function through oxidative modifications . In vitro and in vivo studies have demonstrated that this compound can have both short-term and long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can promote cellular antioxidant defense and support normal cellular function . High doses of this compound can lead to oxidative stress and cellular damage due to excessive oxidation of cysteine residues . Threshold effects have been observed, where moderate doses of this compound can enhance cellular function, while excessive doses can be toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the this compound pathway, which leads to the production of taurine . This compound is formed from cysteine through the action of cysteine dioxygenase and is further metabolized by sulfinoalanine decarboxylase and hypotaurine dehydrogenase . This compound also interacts with various enzymes and cofactors involved in redox metabolism and oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The taurine transporter (TauT) plays a role in the uptake and distribution of this compound-derived taurine . This compound can accumulate in specific tissues, such as the liver and brain, where it participates in redox signaling and antioxidant defense . The distribution of this compound is influenced by its interactions with transporters and binding proteins that facilitate its movement across cellular membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . In mitochondria, this compound participates in redox signaling and oxidative stress responses, while in the cytoplasm, it is involved in the synthesis of taurine and other sulfur-containing compounds .
Properties
IUPAC Name |
2-amino-3-sulfinopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVPTQAUNPRNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336725 | |
| Record name | 2-Amino-3-sulfinopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2381-08-0 | |
| Record name | Cysteine sulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-sulfinopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYSTEINESULFINIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZY4HYK4ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)





